molecular formula C28H31N3O6 B010687 Benidipine CAS No. 105979-17-7

Benidipine

Cat. No. B010687
M. Wt: 505.6 g/mol
InChI Key: QZVNQOLPLYWLHQ-ZEQKJWHPSA-N
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Description

Benidipine is a dihydropyridine calcium channel blocker with a broad range of effects, including antihypertensive and antianginal activities. It inhibits calcium influx through L-type voltage-dependent calcium channels, contributing to its therapeutic actions. Additionally, it is known for its renoprotective and cardioprotective effects, largely attributed to its ability to enhance nitric oxide (NO) release, thereby ameliorating endothelial dysfunction and inhibiting endothelial injury induced by agents like lysophosphatidylcholine (lysoPC), a component of oxidized low-density lipoproteins ((Matsubara et al., 2006); (Yao et al., 2006)).

Synthesis Analysis

The synthesis of benidipine hydrochloride involves complex chemical processes that ensure the drug's purity and efficacy. Process-related impurities have been thoroughly identified, synthesized, and characterized, allowing for the refinement of the synthetic process and ensuring the drug's high purity. The synthesis process also involves the control of potential impurities, such as 1-benzylpiperidin-3-ol, which is carefully monitored and controlled to meet pharmaceutical standards ((Atici & Karlığa, 2015)).

Molecular Structure Analysis

Benidipine's molecular structure features dihydropyridine as its core component, which plays a critical role in its mechanism of action as a calcium channel blocker. The drug's specific interaction with calcium channels, including its stereochemistry, contributes to its effectiveness and selectivity in targeting cardiovascular issues without significant side effects related to its molecular structure ((Li et al., 2018)).

Chemical Reactions and Properties

Benidipine's chemical properties, including its reactivity and stability, are fundamental to its pharmacological effects. Its interaction with reactive oxygen species (ROS) and its antioxidant activity are significant, as these properties contribute to its ability to reduce oxidative stress and endothelial injury, key factors in cardiovascular diseases ((Matsubara & Hasegawa, 2005)).

Physical Properties Analysis

Benidipine's physical properties, such as solubility and stability, are crucial for its pharmacokinetic profile and clinical efficacy. Its solubilization in organic solvents and interaction with polymers are studied to enhance its delivery and therapeutic effects ((Suzuki et al., 1996)).

Chemical Properties Analysis

The chemical properties of benidipine, including its binding affinity and interaction with cellular targets such as calcium channels and mineralocorticoid receptors, underscore its multifaceted pharmacological actions. Its ability to inhibit aldosterone-induced mineralocorticoid receptor activation further elucidates the broad spectrum of its cardiovascular protective effects ((Kosaka et al., 2010)).

Scientific Research Applications

1. Bone Regeneration

  • Summary of Application: Benidipine, an antihypertensive drug, was combined with magnesium silicate nanoparticles to promote the healing of bone defects .
  • Methods of Application: Loose and porous benidipine-loaded magnesium silicate nanoparticles were prepared and validated for their biosafety. The nanoparticles were efficiently taken up by preosteoblasts and uniformly distributed around the nucleus .
  • Results: The nanoflower-like magnesium silicate delivering benidipine tends to be more appropriate for the bone regeneration in preosteoblasts, indicating that it might be a potential approach in guiding bone repair in clinical applications .

2. Improvement of Coronary Circulation in Hypertensive Rats

  • Summary of Application: Long-term treatment with benidipine, a long-acting calcium antagonist, was found to stimulate endothelial cell-type nitric oxide synthase (eNOS) activity and improve coronary circulation in hypertensive rats .
  • Methods of Application: Benidipine (5 mg/kg/day) was given to renovascular hypertensive rats (RHR) for 6 weeks .
  • Results: The therapy increased nitrite production and eNOS mRNA expression, which played a role in the amelioration of coronary flow reserve and microvascular remodeling .

3. Treatment of Medication-Related Osteonecrosis of the Jaw (MRONJ)

  • Summary of Application: Benidipine was administered near the site of MRONJ symptom onset in a model rat .
  • Methods of Application: The rat was sacrificed two weeks after benidipine injection, and analyzed using histological sections and CT images .
  • Results: The analysis showed that in the benidipine groups, necrotic bone was reduced, and soft tissue continuity was recovered .

4. Improvement of Cell Membrane Fluidity

  • Summary of Application: Benidipine, a long-acting dihydropyridine-type of calcium channel blocker, may exert its protective effect against vascular disorders by increasing nitric oxide (NO) production .
  • Methods of Application: The study investigated the effects of benidipine and NO on the membrane function in human subjects .

5. Postoperative and Normal Tissue Pain Thresholds

  • Summary of Application: The effects of benidipine, paracetamol, and their combination on postoperative and normal tissue pain thresholds were studied .
  • Methods of Application: The specific methods of application are not specified in the search results .
  • Results: The specific results of the study are not specified in the search results .

6. Management of Hypertensive Patients

  • Summary of Application: A systematic review aimed to compare benidipine and amlodipine in terms of efficacy in the management of hypertensive patients .
  • Methods of Application: Relevant clinical trials were searched on PubMed, Cochrane CENTRAL, SCOPUS, and Web of Science .
  • Results: The specific results of the study are not specified in the search results .

properties

IUPAC Name

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVNQOLPLYWLHQ-ZEQKJWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022648
Record name Benidipene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/ml
Record name Benidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Benidipine is a tripe calcium channel inhibitor by inhibiting L, N and T type calcium channel. It presents a very long-lasting activity that can be explained by its high affinity for cell membranes from the DHP binding site; this characteristic indicated a long-lasting pharmacological activity of benidipine. The additional property of benidipine is the vascular selectivity towards peripheral blood vessels.
Record name Benidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Benidipine

CAS RN

105979-17-7
Record name Benidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105979-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105979177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benidipene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G9T91JS7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>193ºC
Record name Benidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,590
Citations
K Yao, K Nagashima, H Miki - Journal of pharmacological sciences, 2006 - jstage.jst.go.jp
… In addition, benidipine showed reliable antihypertensive, renoprotective effects if … benidipine is an useful calcium channel blocker in combination therapy for hypertension. Benidipine …
Number of citations: 104 www.jstage.jst.go.jp
CL Bellera, DE Balcazar, MC Vanrell… - European journal of …, 2015 - Elsevier
… of approved drugs clofazimine, benidipine and saquinavir as … to move clofazimine and benidipine into preclinical phase, in … and benidipine as candidate treatments for Chagas disease. …
Number of citations: 70 www.sciencedirect.com
N Kobayashi, K Kobayashi, K Hara… - American journal of …, 1999 - academic.oup.com
We evaluated the effects of long-term treatment with benidipine, a long-acting calcium antagonist, on endothelial cell-type nitric oxide synthase (eNOS) activity and eNOS mRNA …
Number of citations: 91 academic.oup.com
M Abe, K Okada, N Maruyama… - Expert Opinion on …, 2010 - Taylor & Francis
Aims: Benidipine, an L-/T-type calcium channel blocker, dilates renal efferent and afferent arterioles and reduces glomerular pressure; therefore, it may exert renoprotective effects. We …
Number of citations: 25 www.tandfonline.com
M Abe, K Okada, N Maruyama, S Matsumoto… - Hypertension …, 2011 - nature.com
Benidipine inhibits both L-and T-type Ca channels, and has been shown to dilate the efferent arterioles as effectively as the afferent arterioles. In this study, we conducted an open-label …
Number of citations: 59 www.nature.com
Y Tomino - Current hypertension reviews, 2013 - ingentaconnect.com
… of benidipine, a calcium channel blocker (CCB) developed in Japan, are reviewed herein. Benidipine has a … Benidipine dilates glomerular afferent and efferent arterioles equally through …
Number of citations: 20 www.ingentaconnect.com
S Nomura, A Shouzu, S Omoto, M Nishikawa… - Journal of human …, 2005 - nature.com
… long-term benidipine treatment on … Benidipine, 4 mg/day, was administered for 6 months; there were no other changes in any of the patients pharmacologic regimens during benidipine …
Number of citations: 65 www.nature.com
M Yamamoto, Y Gotoh, Y Imaizumi… - British journal of …, 1990 - Wiley Online Library
… by both lOnM benidipine and 100nm nifedipine. The block of Ic. by benidipine strongly depended … the removal of benidipine-induced block after withdrawal of the drug. Effects of 10nm …
Number of citations: 37 bpspubs.onlinelibrary.wiley.com
HR Liu, F Gao, L Tao, WL Yan, E Gao… - British journal of …, 2004 - Wiley Online Library
Considerable evidence indicates that calcium plays a critical role in apoptosis. We have previously shown that benidipine, a vasodilatory calcium channel blocker, attenuates …
Number of citations: 38 bpspubs.onlinelibrary.wiley.com
M Matsubara, K Hasegawa - Atherosclerosis, 2005 - Elsevier
… However, benidipine did not suppress … of benidipine may be responsible for its ability to inhibit ROS production, resulting in reduced activation of caspase-3/7. In conclusion, benidipine …
Number of citations: 76 www.sciencedirect.com

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